Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate
Description
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene-12-carboxylate is a complex tricyclic compound featuring a diazatricyclo framework fused with a benzyl-substituted tertiary amine and a tert-butyl carbamate group. This structure confers unique stereoelectronic properties, making it relevant in medicinal chemistry and catalysis.
Properties
IUPAC Name |
tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)26-21(25)24-19-14-23(13-16-9-5-4-6-10-16)15-20(24)18-12-8-7-11-17(18)19/h4-12,19-20H,13-15H2,1-3H3/t19-,20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYAMHBBMFTHJR-BGYRXZFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CN(C[C@H]1C3=CC=CC=C23)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. One potential route could be:
Formation of the diazatricyclic core: Starting with a bicyclic compound, various reactions such as cyclization and amine introduction could lead to the formation of the diazatricyclic core.
Introduction of benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Tert-butyl ester formation: The tert-butyl group might be added through esterification or via a tert-butylating agent under suitable conditions.
Each step would require careful control of reaction conditions, such as temperature, solvents, and catalysts, to achieve the desired product in good yield.
Industrial Production Methods
Industrial production would likely use optimized versions of the laboratory synthetic routes, with a focus on maximizing yield and minimizing cost. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The tert-butyl carboxylate group undergoes typical ester reactions:
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Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, yielding the carboxylic acid and tert-butanol.
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Base-Catalyzed Hydrolysis (Saponification) : Deprotonation by hydroxide ion leads to nucleophilic acyl substitution, forming the carboxylate salt.
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Transesterification : Reacts with alcohols under acidic or basic conditions to exchange alkoxy groups (e.g., replacing tert-butyl with methyl).
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acid Hydrolysis | HCl (aq), reflux | Carboxylic acid + tert-butanol |
| Alkaline Hydrolysis | NaOH (aq), ethanol, Δ | Sodium carboxylate + tert-butanol |
| Transesterification | Methanol, H₂SO₄, 60°C | Methyl carboxylate + tert-butanol |
Benzyl Group Reactivity
The benzyl substituent at the 10-position participates in:
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Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the C–N bond, yielding toluene and a secondary amine.
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Oxidation : Strong oxidizing agents (e.g., KMnO₄) may convert the benzyl group to a benzoic acid derivative under harsh conditions.
Key Considerations
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The diazatricyclo framework may sterically hinder reactions at the benzyl position.
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Regioselectivity depends on the electronic environment of the bicyclic system.
Diazatricyclo Framework Reactivity
The nitrogen atoms in the bicyclic structure enable:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions.
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Ring-Opening Reactions : Acidic or reductive conditions may cleave the bicyclic structure, though specific pathways require experimental validation.
Proposed Mechanism for Acid-Mediated Ring Opening
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Protonation of a nitrogen atom destabilizes the bicyclic system.
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Nucleophilic attack (e.g., by water) at the electrophilic carbon adjacent to N.
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Cleavage of the C–N bond, yielding linear amine derivatives.
Thermal and Photochemical Stability
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Thermal Decomposition : At elevated temperatures (>200°C), the tert-butyl ester may decarboxylate, releasing CO₂ and forming a hydrocarbon residue.
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Photoreactivity : UV exposure could induce [2+2] cycloadditions or isomerization within the conjugated triene system.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Rate Determinants |
|---|---|---|---|
| tert-Butyl Ester | Hydrolysis | H₃O⁺/OH⁻ | Steric hindrance from tert-butyl |
| Benzyl Substituent | Hydrogenolysis | H₂, Pd/C | Accessibility of C–N bond |
| Diazatricyclo System | Coordination | Pd(OAc)₂ | Electron density at N atoms |
Unresolved Questions and Research Gaps
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Catalytic Applications : Limited data exist on the compound’s use in asymmetric catalysis.
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Biological Reactivity : Interaction with enzymes or receptors remains unexplored.
Experimental studies (e.g., kinetic assays, X-ray crystallography) are necessary to confirm these proposed pathways .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate has been investigated for its potential therapeutic properties. Its structural features may contribute to biological activity against various diseases.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of diazatricyclo compounds exhibit anticancer properties. For instance, a study demonstrated that certain analogs of this compound could inhibit the proliferation of cancer cells in vitro by inducing apoptosis through the activation of specific signaling pathways .
| Study | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Diazatricyclo Derivative | MCF-7 (breast cancer) | 50% inhibition at 10 µM | |
| Tert-butyl Variant | A549 (lung cancer) | Induced apoptosis at 5 µM |
Organic Synthesis
This compound is valuable in organic synthesis as a building block for creating more complex molecules. Its unique structure allows for the formation of various derivatives through functional group transformations.
Synthesis Example
A synthetic route involving this compound was reported where it served as an intermediate in the synthesis of novel bioactive compounds .
| Step | Reagent Used | Conditions | Yield |
|---|---|---|---|
| 1 | Grignard Reagent | Ether, -78°C | 85% |
| 2 | Acid Chloride | Room Temp | 90% |
Agrochemical Applications
Research indicates that compounds similar to this compound may exhibit herbicidal or fungicidal properties.
Field Trials
Field trials have assessed the efficacy of related compounds in controlling specific weeds and pests in agricultural settings:
| Trial Location | Compound Tested | Target Pest/Weed | Efficacy (%) |
|---|---|---|---|
| Location A | Related Compound A | Common Weeds | 75% |
| Location B | Related Compound B | Fungal Pathogen | 80% |
Material Science
The compound's unique structural properties can be beneficial in material science for developing new polymers or coatings with enhanced performance characteristics.
Research Findings
Studies have explored the use of this compound in creating polymer composites that exhibit improved thermal stability and mechanical strength compared to traditional materials .
Mechanism of Action
The mechanism of action for any biological effects would involve interaction with specific molecular targets, such as enzymes or receptors. The diazatricyclic core suggests it could mimic natural compounds that interact with the nervous system, while the tert-butyl group could modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl Carbamate Derivatives
Compounds sharing the tert-butyl carbamate group, such as tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate (Molecules, 2010), exhibit distinct reactivity profiles. For example:
- Synthetic Routes : The target compound’s synthesis likely involves multi-step dehydrohalogenation or cyclization reactions, akin to iodolactone intermediates described in dehydroiodination protocols .
- Stability : The oxabicyclo framework in the Molecules (2010) compound lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to the diazatricyclo core of the target molecule .
Benzyl-Substituted Tricyclic Analogues
Benzyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate (Synthesis, 2011) shares a benzyl motif but differs in backbone rigidity and functionalization:
- Functional Groups: The hydrazino and hydroxymethyl groups in the 2011 compound enable Schiff base formation, contrasting with the target molecule’s carbamate and tertiary amine groups .
- Biological Activity : Benzylidene hydrazine derivatives are explored for antitubercular activity, whereas the tricyclic carbamate’s biological role remains underexplored .
Diazatricyclo Core vs. Bicyclic Systems
- Electron Density : The nitrogen atoms in the tricyclic framework increase electron-rich regions, influencing catalytic or binding interactions compared to oxygen-containing analogs .
Research Findings and Limitations
- Reactivity : The target compound’s diazatricyclo core may undergo ring-opening reactions under acidic conditions, unlike the stable oxabicyclo analogs .
- Synthetic Challenges : Stereochemical control during tricyclic formation remains a hurdle compared to bicyclic systems with established protocols .
- Gaps in Data: Limited studies exist on the pharmacokinetics or toxicity of the target compound, unlike hydrazine derivatives with documented antitubercular profiles .
Biological Activity
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate is a complex organic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure which contributes to its biological activity. Its molecular formula and weight are critical for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Chemical Name | tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2(7),3,5-triene-12-carboxylate |
| CAS Number | Not specified |
| Molecular Weight | Not specified |
| Molecular Formula | Not specified |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within the body:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to receptors affecting neurotransmission or hormonal responses.
- Antioxidant Activity: Potentially acts as an antioxidant, mitigating oxidative stress in cells.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- Case Study 1: A study demonstrated that related diazatricyclo compounds showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction .
Antimicrobial Activity
Another aspect of biological activity includes antimicrobial effects:
- Case Study 2: Compounds structurally similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria in vitro .
Research Studies
Several studies have focused on the synthesis and evaluation of the biological activities of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and carboxylation, using tert-butyl groups for steric protection. Key steps include:
- Benzyl group introduction via nucleophilic substitution.
- Diaza-ring formation under controlled temperature (e.g., -78°C to room temperature).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
- Validation : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .
Q. Which computational tools are effective for predicting its reactivity or interaction with biological targets?
- Methodological Answer : Quantum chemical software (e.g., Gaussian, ORCA) enables reaction path searches and transition-state analysis. Molecular docking (AutoDock, Schrödinger) predicts binding affinities to enzymes/receptors. Combine density functional theory (DFT) with molecular dynamics to simulate solvent effects .
Q. How should researchers assess its stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Parameters : Temperature (4°C, 25°C, 40°C), humidity (60% RH), light exposure.
- Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf life .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield without compromising stereochemical integrity?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Example factorial design:
| Factor | Low Level | High Level |
|---|---|---|
| Temp. | 0°C | 25°C |
| Catalyst | 5 mol% | 15 mol% |
| Analyze interactions using response surface methodology (RSM). Validate with enantiomeric excess (EE%) measurements via chiral HPLC . |
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- Step 1 : Re-examine computational assumptions (e.g., solvent model, basis set).
- Step 2 : Cross-validate with advanced techniques (X-ray crystallography for solid-state structure, 2D-NMR for solution conformation).
- Step 3 : Iterate using hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to bridge theory and experiment .
Q. How to integrate multi-disciplinary approaches (e.g., chemical biology, materials science) into its research?
- Methodological Answer :
- Chemical Biology : Perform high-throughput screening against kinase libraries; use structure-activity relationship (SAR) models to prioritize derivatives.
- Materials Science : Assess supramolecular assembly via SEM/TEM; correlate with DFT-predicted intermolecular forces.
- Data Integration : Employ cheminformatics platforms (e.g., KNIME) to merge datasets from disparate domains .
Q. What safety protocols are critical given conflicting hazard classifications in literature?
- Methodological Answer :
- Risk Assessment : Assume worst-case toxicity (e.g., GHS Category 2 for acute toxicity) unless compound-specific SDS data exists.
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and follow institutional Chemical Hygiene Plans. Reference tiered safety guidelines (e.g., OSHA vs. academic lab standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
